molecular formula C12H16IN3O5 B010479 5'-Iodoacetamido-5'-deoxythymidine CAS No. 101314-73-2

5'-Iodoacetamido-5'-deoxythymidine

Cat. No.: B010479
CAS No.: 101314-73-2
M. Wt: 409.18 g/mol
InChI Key: NWGXFMGORNLEMS-QXFUBDJGSA-N
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Description

5’-Iodoacetamido-5’-deoxythymidine is a synthetic nucleoside analog that has garnered significant interest in scientific research due to its unique chemical properties and potential applications. This compound is characterized by the presence of an iodoacetamido group attached to the 5’ position of the deoxythymidine molecule, which imparts distinct reactivity and biological activity.

Scientific Research Applications

5’-Iodoacetamido-5’-deoxythymidine has a wide range of applications in scientific research:

Safety and Hazards

5’-Iodoacetamido-5’-deoxythymidine is intended for research and development use only and is not recommended for medicinal, household, or other uses .

Preparation Methods

The synthesis of 5’-Iodoacetamido-5’-deoxythymidine typically involves the iodination of 5’-deoxy-5’-aminothymidine followed by acylation with iodoacetic acid. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the acylation process . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

5’-Iodoacetamido-5’-deoxythymidine undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The primary mechanism by which 5’-Iodoacetamido-5’-deoxythymidine exerts its effects is through the inhibition of thymidylate synthase. This enzyme is responsible for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a critical step in DNA synthesis. By inhibiting this enzyme, the compound disrupts DNA synthesis, leading to cell cycle arrest and apoptosis in rapidly dividing cells . The molecular targets and pathways involved include the binding of the compound to the active site of thymidylate synthase, forming a stable complex that prevents the enzyme from catalyzing its reaction.

Properties

IUPAC Name

N-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl]-2-iodoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16IN3O5/c1-6-5-16(12(20)15-11(6)19)10-2-7(17)8(21-10)4-14-9(18)3-13/h5,7-8,10,17H,2-4H2,1H3,(H,14,18)(H,15,19,20)/t7-,8+,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWGXFMGORNLEMS-QXFUBDJGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CNC(=O)CI)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CNC(=O)CI)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16IN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20143842
Record name 5'-Iodoacetamido-5'-deoxythymidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20143842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101314-73-2
Record name 5'-Iodoacetamido-5'-deoxythymidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101314732
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5'-Iodoacetamido-5'-deoxythymidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20143842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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